molecular formula C14H11FN2S B1392638 1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione CAS No. 1242915-30-5

1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione

Cat. No. B1392638
M. Wt: 258.32 g/mol
InChI Key: LFNZZJUMAMVRHE-UHFFFAOYSA-N
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Description

“1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione” is a chemical compound with the molecular formula C14H11FN2S . It has an average mass of 258.314 Da and a monoisotopic mass of 258.062683 Da .


Molecular Structure Analysis

The molecular structure of “1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione” was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .

Scientific Research Applications

Application 1: Synthesis of Pyrazolopyridine Derivatives

  • Methods and Procedures : The synthesis involves a sequential opening/closing cascade reaction at room temperature, using amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in ethanol .
  • Results and Outcomes : The method yields the desired products with moderate to good yields, up to 80% on a gram-scale synthesis .

Application 2: Development of Antiviral and Anticancer Agents

  • Methods and Procedures : The compound is incorporated into larger molecular structures to enhance solubility, polarity, lipophilicity, and hydrogen bonding capacity, which are crucial for drug efficacy .
  • Results and Outcomes : Specific derivatives have shown promise in preclinical trials, exhibiting selective antibacterial, antiviral, antifungal, and antitumor activities .

Application 7: CDK2 Inhibition for Cancer Treatment

  • Results and Outcomes : The compounds exhibit superior cytotoxic activities against various cancer cell lines, with IC50 values ranging from 45–99 nM, indicating significant potential for cancer therapy .

Application 8: Fused Pyridine Derivatives in Drug Design

  • Results and Outcomes : These derivatives are found to possess activities against diseases like tuberculosis, bacterial infections, fungal infections, inflammation, and malaria .

Application 9: Antitumor Activity

  • Results and Outcomes : Certain synthesized compounds show promising cytotoxicity against cancer cell lines, suggesting potential use in cancer treatment .

Application 10: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

  • Methods and Procedures : A new pathway involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol with AC-SO3H as a catalyst .
  • Results and Outcomes : The process yields the desired products with moderate to good yields, up to 80% on a gram-scale synthesis .

Application 11: Antidepressant and Cardiovascular Activities

  • Methods and Procedures : The synthesis of 1,2,3-triazolo[4,5-b]pyridine and 1,2,3-triazolo[4,5-c]pyridine derivatives is explored for these activities .
  • Results and Outcomes : Compounds like Trazodone, a 1,2,4-triazolo[4,3-a]pyridine derivative, have been used commonly for the treatment of depression .

Application 12: Furo[3,4-c]pyridine Derivatives

  • Methods and Procedures : A four-step cascade reaction is developed for the synthesis of these derivatives, including C–H activation and [4+2] annulation .
  • Results and Outcomes : The novel furo[3,4-c]pyridine-1,4-diones obtained show promise for further pharmacological exploration .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-5H-pyrrolo[3,2-c]pyridine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2S/c15-11-3-1-10(2-4-11)9-17-8-6-12-13(17)5-7-16-14(12)18/h1-8H,9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNZZJUMAMVRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC3=C2C=CNC3=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Reactant of Route 2
1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Reactant of Route 3
Reactant of Route 3
1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Reactant of Route 4
1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Reactant of Route 5
1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Reactant of Route 6
1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione

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